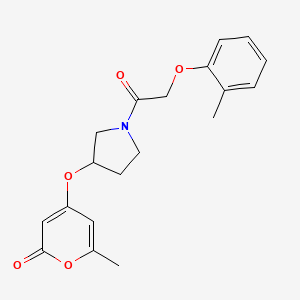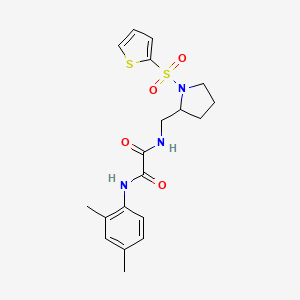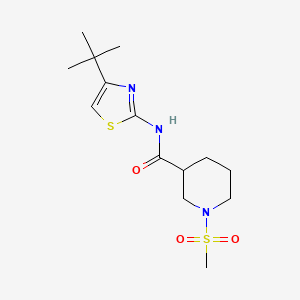![molecular formula C19H15Cl2N5O3 B2543440 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide CAS No. 1052559-54-2](/img/structure/B2543440.png)
2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to contain a pyrrolo[3,4-d][1,2,3]triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains several functional groups including a triazole ring and two chlorophenyl groups. These groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the chlorophenyl groups. Triazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the functional groups it contains could affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Radiosynthesis and Herbicides
- Application: This compound is similar to chloroacetanilide herbicides and dichloroacetamide safeners, used in studies on their metabolism and mode of action.
- Reference: Latli, B., & Casida, J. (1995). In their research, they synthesized radiolabelled versions of chloroacetanilide herbicides and dichloroacetamide safeners for detailed metabolic studies【Latli & Casida, 1995】.
Synthesis and Antimicrobial Activities
- Application: Derivatives of triazoles, akin to this compound, have been synthesized and evaluated for their antimicrobial activities.
- Reference: Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007) reported the synthesis and antimicrobial activities of several 1,2,4-triazole derivatives, highlighting their potential in fighting microbial infections【Bektaş et al., 2007】.
Lipase and α-Glucosidase Inhibition
- Application: This compound is structurally related to various heterocyclic compounds tested for their lipase and α-glucosidase inhibition properties.
- Reference: Bekircan, O., Ülker, S., & Menteşe, E. (2015). They synthesized derivatives of 1,2,4-triazol and tested their efficacy in inhibiting lipase and α-glucosidase【Bekircan et al., 2015】.
Green Drug Design and Discovery
- Application: Analogues of this compound have been explored in the environmentally friendly design and discovery of potential analgesic and antipyretic agents.
- Reference: Reddy, Y. D., Reddy, C. V. R., & Dubey, P. (2014). Their research focused on the synthesis of acetamide derivatives for potential use as analgesic and antipyretic agents using green chemistry principles【Reddy et al., 2014】.
Cholinesterase Inhibition and Molecular Docking
- Application: Compounds structurally related to 2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-chlorophenyl)acetamide have been synthesized for cholinesterase inhibition and molecular docking studies.
- Reference: Riaz, N., Iftikhar, M., Saleem, M., Aziz‐ur‐Rehman, Hussain, S., Rehmat, F., Afzal, Z., Khawar, S., Ashraf, M., & al-Rashida, M. (2020). They evaluated the inhibitory potential of synthesized analogues against acetylcholinesterase and butyrylcholinestrase【Riaz et al., 2020】.
Safety and Hazards
Propriétés
IUPAC Name |
2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O3/c1-10-5-6-13(8-14(10)21)26-18(28)16-17(19(26)29)25(24-23-16)9-15(27)22-12-4-2-3-11(20)7-12/h2-8,16-17H,9H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGRBLDRRFWGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
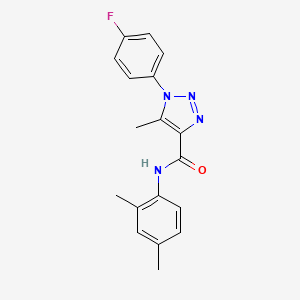
![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)
![3-[4-(Oxiran-2-ylmethoxy)phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2543360.png)
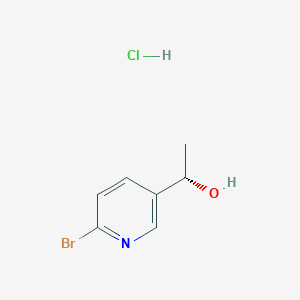
![4-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2543362.png)
![4-[(4-Oxoquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2543363.png)


